![molecular formula C18H26N2O3 B2523734 (E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide CAS No. 2035001-88-6](/img/structure/B2523734.png)
(E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.417. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Modification
New multifunctional N-substituted (meth)acrylamides containing a hindered piperidine and a hydroxyl group were synthesized and used for the homopolymerization and copolymerization with styrene and methyl methacrylate. These compounds and their resulting polymers were characterized for potential applications in material science and polymer engineering, suggesting a role in developing advanced materials with tailored properties (Long Ling & W. Habicher, 2001).
Bioorganic Chemistry and Enzyme Mimicry
The work on enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi showcases the synthesis under green chemistry principles. This process, which involves filamentous fungi, represents a novel approach in organic synthesis, highlighting the potential for developing new enzymatic reactions and enzyme mimicry strategies in bioorganic chemistry (D. E. Jimenez et al., 2019).
Advanced Organic Synthesis Techniques
The study of intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates demonstrates the ability to generate complex cyclic structures from acrylamide derivatives. This research has implications for the synthesis of novel organic compounds, potentially useful in pharmaceuticals and organic materials (L. M. Pevzner, 2021).
Redox-Active Polymer Development
The study of aminoxyl and piperidinyl acrylamide monomers focuses on their application in the preparation of redox-active polymers. These compounds offer valuable insights into the development of new materials with potential applications in energy storage, sensors, and electrochemical devices (Shailesh Goswami et al., 2015).
Natural Product Synthesis
Phelligridins C-F, isolated from the fungus Phellinus igniarius, are examples of complex molecules synthesized via pathways that could involve acrylamide derivatives as intermediates. This research highlights the importance of understanding acrylamide chemistry in the context of natural product synthesis and the discovery of new bioactive compounds (S. Mo et al., 2004).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-18(4-3-17-2-1-11-23-17)19-14-15-5-9-20(10-6-15)16-7-12-22-13-8-16/h1-4,11,15-16H,5-10,12-14H2,(H,19,21)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVNYEABHRGPFY-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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